1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid
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Overview
Description
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.379 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy and ethyl ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol with butanedioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative damage. The hydroxy group in the piperidine ring plays a crucial role in this process by donating electrons to neutralize free radicals . This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol: Used in polymer chemistry and as a stabilizer.
Uniqueness
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is unique due to its specific ester linkage and the presence of both hydroxy and piperidine groups. This combination provides enhanced stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H27NO5 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-14(2)9-11(17)10-15(3,4)16(14)7-8-21-13(20)6-5-12(18)19/h11,17H,5-10H2,1-4H3,(H,18,19) |
InChI Key |
SWZOQAGVRGQLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CCOC(=O)CCC(=O)O)(C)C)O)C |
Origin of Product |
United States |
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